pent-2-yne-1,4-diol
Description
Pent-2-yne-1,4-diol (C₅H₈O₂, IUPAC name: this compound) is a diol characterized by hydroxyl groups at positions 1 and 4 of a five-carbon chain containing a triple bond between carbons 2 and 3. This structural feature imparts rigidity and reactivity, particularly in hydrogenation and alkyne-specific reactions. It is synthesized for use in organic transformations, such as Red-Al®-mediated reductions to alkenes . While less industrially prominent than its shorter-chain analog 2-butyne-1,4-diol (ByD), this compound serves as a precursor in specialized syntheses, leveraging its triple bond for regioselective modifications.
Properties
IUPAC Name |
pent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h5-7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDIPTZPQAKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919000 | |
| Record name | Pent-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-57-1 | |
| Record name | 2-Pentyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-2-yne-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-yne-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
-
Catalyst Systems : Palladium (Pd) or platinum (Pt) supported on alumina () or silica ().
-
Temperature Range : 180–500°C, optimized to favor triple bond formation over complete oxidation.
-
Gas-Phase Reactors : Continuous-flow systems enhance yield by minimizing side reactions like polymerization.
Mechanistic Pathway :
This stepwise approach prevents over-dehydrogenation to undesired carbonyl compounds.
Alkyne Functionalization via Propargylation
Propargyl alcohols serve as versatile intermediates for synthesizing yne-diols. A two-step process could involve:
Step 1: Propargyl Bromide Synthesis
Propargyl alcohol () reacts with hydrobromic acid () to form propargyl bromide:
Step 2: Nucleophilic Substitution
Propargyl bromide undergoes nucleophilic attack by a glycolate ion to install the second hydroxyl group:
Key Parameters :
-
Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates.
-
Temperature : 60–80°C to balance kinetics and selectivity.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling offers a modular route to yne-diols. For example, a Sonogashira coupling between a dihalogenated precursor and a terminal alkyne could yield this compound:
Reaction Scheme
Catalyst System :
-
Palladium tetrakis(triphenylphosphine) () coordinates the alkyne.
-
Copper iodide () facilitates oxidative addition.
Optimization Challenges :
-
Steric hindrance from the dihalogenated substrate may reduce coupling efficiency.
-
Protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers prevents unwanted side reactions.
Hydroalkoxylation of 1,3-Diynes
Hydroalkoxylation of 1,3-diynes presents a direct method for installing hydroxyl groups across a triple bond. Using gold(I) catalysts, water adds regioselectively to the alkyne:
Catalyst Performance :
-
Selectivity : Competing hydration to ketones is suppressed by using dilute aqueous conditions.
Comparative Analysis of Synthetic Routes
Analytical Validation of Synthesis
Post-synthesis characterization ensures product integrity:
Spectroscopic Techniques
Purity Assessment
-
Gas Chromatography (GC) : Retention time comparison against authenticated standards.
-
Elemental Analysis : Confirms composition within ±0.3% error.
Chemical Reactions Analysis
Types of Reactions
Pent-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of pent-2-ene-1,4-diol or pentane-1,4-diol.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
Organic Synthesis
Pent-2-yne-1,4-diol serves as a crucial building block in organic synthesis. Its alkyne group allows for various coupling reactions, while the hydroxyl groups can be modified to create more complex molecules. It is often used in the synthesis of pharmaceuticals and fine chemicals.
Notable Reactions:
- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.
- Reduction : The alkyne can be reduced to form alkenes or alkanes.
- Substitution : Hydroxyl groups can be replaced with other functional groups.
Biological Research
Research indicates that this compound may exhibit biological activities, including antimicrobial and antifungal properties. Its interactions with biological molecules are of interest for drug development.
Mechanism of Action:
The hydroxyl groups can engage in hydrogen bonding with biological targets, while the alkyne moiety may react with nucleophiles, potentially modulating enzyme activity.
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and resins due to its ability to participate in cross-linking reactions. Its unique structure allows for the development of materials with desirable mechanical properties.
Case Study 1: Antimicrobial Activity
A study investigating this compound's antimicrobial properties revealed that it exhibits significant activity against various bacterial strains. This research highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Polymer Development
Research into the use of this compound in polymer chemistry demonstrated that it can enhance the mechanical properties of polyurethanes when incorporated into their structure. This finding suggests its utility in producing high-performance materials for industrial applications.
Case Study 3: Synthesis of Complex Molecules
In synthetic organic chemistry, this compound has been used as a precursor to synthesize complex natural products. Its reactivity allows chemists to create intricate molecular architectures efficiently.
Mechanism of Action
The mechanism by which pent-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Butyne-1,4-diol (ByD)
Structural Differences : ByD (C₄H₆O₂) has a four-carbon chain with hydroxyl groups at positions 1 and 4 and a triple bond between carbons 2 and 3.
Reactivity : Both compounds undergo catalytic hydrogenation to yield (Z)-alkene diols. ByD is semi-hydrogenated to (Z)-2-butene-1,4-diol (BeD), a key intermediate in vitamin B6, insecticide, and resin production . Pent-2-yne-1,4-diol similarly reduces to pent-2-ene-1,4-diol, though its applications are less documented.
Applications : ByD is industrially significant, with large-scale use in producing BeD . This compound is primarily a research chemical, employed in Red-Al® reductions to study stereoselective alkene formation .
| Property | This compound | 2-Butyne-1,4-diol (ByD) |
|---|---|---|
| Molecular Formula | C₅H₈O₂ | C₄H₆O₂ |
| Key Functional Groups | 1,4-diol, alkyne | 1,4-diol, alkyne |
| Primary Use | Organic synthesis | Industrial intermediate |
| Hydrogenation Product | Pent-2-ene-1,4-diol | (Z)-2-Butene-1,4-diol |
Hydrogenated Derivatives: Pent-2-ene-1,4-diol
Structure: The saturated analog, pent-2-ene-1,4-diol (C₅H₁₀O₂), lacks the triple bond, resulting in a more flexible structure. Reactivity: The alkene moiety enables electrophilic additions (e.g., epoxidation) but reduces thermal stability compared to the alkyne .
Saturated Diols: Pentane-1,5-diol
Properties: Increased hydrophilicity due to terminal hydroxyls, enhancing solubility in polar solvents . Applications: Used in cosmetics and as a humectant, contrasting with the synthetic focus of this compound .
Substituted Diols: 1,1-Diphenyl-4-methylthis compound
Structure: This derivative (C₁₈H₁₈O₂) features bulky phenyl and methyl groups, altering steric and electronic properties . Reactivity: Bulky substituents hinder hydrogen bonding and influence crystal packing, as seen in similar diols like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol .
Alkyl-Substituted Diols: 2-Methylbutane-1,4-diol
Structure : A saturated diol (C₅H₁₂O₂) with a branched alkyl chain.
Reactivity : The absence of unsaturation limits participation in addition reactions but enhances stability.
Applications : Isolated from plants (e.g., Alstonia boonei), it is used in synthesizing bioactive lactones .
Biological Activity
Pent-2-yne-1,4-diol is an organic compound with the molecular formula C₅H₈O₂, featuring a unique structure that combines an alkyne with two hydroxyl groups. This distinct arrangement not only contributes to its chemical reactivity but also underpins its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and antifungal properties.
Chemical Structure and Properties
- Molecular Formula: C₅H₈O₂
- Molecular Weight: 100.12 g/mol
- CAS Number: 927-57-1
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives and products useful in research and industry.
This compound exerts its biological effects primarily through interactions facilitated by its hydroxyl groups. These groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and protein interactions. Additionally, the alkyne moiety is reactive towards nucleophiles, potentially modifying biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a potential lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Antifungal Effects
In addition to antibacterial properties, this compound has shown antifungal activity. It was found to inhibit the growth of several fungal species in vitro, indicating potential for therapeutic applications in treating fungal infections.
Table 1: Summary of Biological Activities
| Activity Type | Organism Tested | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition at 50 µg/mL | |
| Antifungal | Candida albicans | Growth inhibition observed | |
| Cytotoxicity | Human cancer cells | IC50 = 30 µg/mL |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The compound displayed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential. The study concluded that this compound could be further explored for pharmaceutical development aimed at combating resistant bacterial strains.
Case Study: Antifungal Activity
A separate investigation assessed the antifungal properties of this compound against Candida species. Results showed a significant reduction in fungal cell viability at concentrations as low as 10 µg/mL. The proposed mechanism involved the disruption of ergosterol synthesis in fungal membranes, which is critical for maintaining cell integrity.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being investigated as a pharmacophore in drug design. Its ability to modify enzyme activity suggests potential roles in developing inhibitors for specific targets in microbial pathogens.
Q & A
Q. What are the established synthetic routes for pent-2-yne-1,4-diol, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : this compound can be synthesized via catalytic hydration of terminal alkynes or through selective reduction of alkynediol precursors. Key parameters include:
- Catalyst selection : Transition metals like palladium or copper (I) iodide enhance regioselectivity in hydration reactions.
- Solvent system : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Temperature control : Reactions are typically conducted at 0–25°C to prevent side reactions like over-reduction.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) effectively isolates the diol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for hydroxyl protons (δ 1.5–2.5 ppm, broad) and alkyne protons (δ 2.2–2.8 ppm). Splitting patterns confirm vicinal diol structure.
- ¹³C NMR : Alkyne carbons appear at δ 70–85 ppm, while hydroxyl-bearing carbons resonate at δ 60–70 ppm.
- IR Spectroscopy : Strong O-H stretches (~3200–3600 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺) confirms molecular weight. Cross-reference with NIST thermodynamic databases for validation .
Q. What are the primary research applications of this compound in materials science, and how are these experiments typically designed?
- Methodological Answer :
- Polymer Synthesis : Acts as a crosslinker in polyurethane networks. Experimental design involves:
- Molar ratio optimization : 1:2 (diol:diisocyanate) to balance rigidity and flexibility.
- Curing conditions : 70°C for 24 hours under nitrogen.
- Electroplating Additive : Enhances coating uniformity. Design parameters include:
- Concentration : 0.1–0.5 wt% in plating baths.
- Electrochemical monitoring : Cyclic voltammetry to assess deposition kinetics .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Transition State Analysis :
- Simulate reaction pathways (e.g., alkyne hydration) using Gaussian 16. Compare activation energies for competing mechanisms.
- Solvent Effects : Apply PCM models to evaluate solvent polarity impacts on reaction kinetics .
Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer :
- Data Triangulation :
| Property | Study A (ΔfH° kJ/mol) | Study B (ΔfH° kJ/mol) | Resolution Method |
|---|---|---|---|
| Enthalpy | -320.5 ± 2.1 | -315.8 ± 1.8 | Replicate DSC measurements under standardized conditions (NIST protocols) . |
- Error Source Analysis :
- Calibrate calorimeters using reference compounds (e.g., benzoic acid).
- Validate purity via HPLC (>99%) before measurements.
Q. How does the stereoelectronic profile of this compound influence its behavior in organometallic reactions, and what analytical methods confirm these interactions?
- Methodological Answer :
- Steric Effects : The linear alkyne moiety restricts coordination geometries in complexes.
- Electronic Effects : Electron-withdrawing hydroxyl groups polarize the alkyne, enhancing reactivity in Sonogashira couplings.
- Analytical Validation :
- X-ray Crystallography : Resolve metal-diol bond lengths (e.g., Pd-C≡C distance ~1.95 Å).
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (λmax 350–400 nm) .
Notes
- Methodological Rigor : Answers emphasize experimental design, reproducibility, and validation protocols.
- Advanced vs. Basic : Clear demarcation via technical depth (e.g., computational modeling vs. synthetic protocols).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
